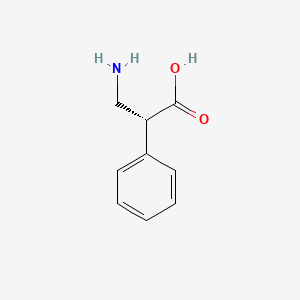

(R)-3-Amino-2-phenylpropanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

While over 500 amino acids are known to exist in nature, only 22 are genetically coded for protein synthesis. wikipedia.orgwikipedia.org The vast remainder are classified as non-proteinogenic amino acids. wikipedia.org These compounds are not incorporated into proteins during translation but play crucial roles in various biological processes, acting as metabolic intermediates, neurotransmitters, and components of bacterial cell walls and toxins. wikipedia.org

(R)-3-Amino-2-phenylpropanoic acid falls into this category of non-proteinogenic amino acids. tcichemicals.com Its unnatural status makes it a valuable tool for chemists and biochemists. Peptides and other molecules synthesized with β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts. nih.gov This increased resistance to proteolysis is a highly desirable trait in the development of new therapeutic agents.

The presence of the phenyl group on the β-carbon also imparts specific conformational properties to molecules incorporating this amino acid, influencing their three-dimensional structure and, consequently, their interaction with biological targets.

Significance in Asymmetric Synthesis and Chiral Technologies

The "R" in this compound denotes its specific stereochemistry, or the three-dimensional arrangement of its atoms. This chirality is of paramount importance in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral molecule. Enantiomers are mirror-image isomers that can have vastly different biological activities.

The demand for enantiomerically pure compounds is a cornerstone of modern drug development, as often only one enantiomer is therapeutically active, while the other may be inactive or even harmful. This compound serves as a crucial chiral building block, or synthon, in the synthesis of complex, optically pure molecules.

Several methods have been developed for the synthesis of enantiomerically pure this compound, highlighting its importance. These include:

Enzymatic Resolution: This technique utilizes enzymes that can selectively react with one enantiomer in a racemic mixture (a 50:50 mixture of both enantiomers), allowing for the separation of the desired (R)-enantiomer. For instance, microorganisms with enantiomer-specific amidohydrolyzing activity have been used to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid to produce the (R)-enantiomer with high optical purity. tandfonline.com Lipase-mediated hydrolysis is another enzymatic method employed for this purpose.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to direct a chemical reaction to produce predominantly one enantiomer. For example, the use of chiral sulfoxides can achieve the stereoselective formation of the (R)-enantiomer. Another strategy involves the asymmetric transformation of racemic N-phthalyl-3-amino-2-phenylpropanoic acid using a chiral auxiliary like (R)-pantolactone. sci-hub.se

The availability of these sophisticated synthetic routes underscores the value of this compound as a component in the development of new chiral technologies and pharmaceuticals. Its incorporation into drug candidates can lead to improved efficacy and specificity. For example, it has been used in the synthesis of compounds targeting neurological disorders and has been explored for its potential to modulate neurotransmitter receptors. chemimpex.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to almost white powder or crystals |

| Synonyms | (R)-β-Phenylalanine, D-β-Phenylalanine |

| CAS Number | 1008-63-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449994 | |

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-63-5 | |

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Enantioselective Synthesis of R 3 Amino 2 Phenylpropanoic Acid

Chemoenzymatic Approaches for Stereocontrol

Chemoenzymatic methods, which couple the versatility of chemical synthesis with the high selectivity of biological catalysts, offer powerful routes to enantiomerically pure compounds. These approaches are particularly effective for establishing the desired stereocenter in (R)-3-Amino-2-phenylpropanoic acid.

Enzymatic Resolution of Racemic Precursors

A prominent strategy involves the synthesis of a racemic mixture of a suitable precursor, followed by enzymatic resolution to selectively isolate the desired (R)-enantiomer. This kinetic resolution relies on the ability of enzymes to differentiate between the two enantiomers of a substrate, catalyzing a reaction on only one, leaving the other unreacted.

Lipases are a class of enzymes widely employed in industrial biocatalysis due to their stability and broad substrate specificity. nih.gov In the context of this compound synthesis, lipases are utilized for the enantioselective hydrolysis of racemic esters of 3-amino-2-phenylpropanoic acid.

For instance, the lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia), often designated as lipase PS, has demonstrated high enantioselectivity (E >100) in the hydrolysis of racemic ethyl esters of β-aryl-β-amino acids. researchgate.net Optimal conditions for this resolution have been identified as using diisopropyl ether as the solvent with a controlled amount of water at 45°C, yielding the desired (R)-amino acid in good yields (≥40%). researchgate.net Another successful application involves the use of Amano PS lipase from Burkholderia cepacia to hydrolyze a racemic amino ester, resulting in (R)-β-phenylalanine with a 45% yield and an enantiomeric excess (ee) greater than 99%. nih.gov

Similarly, Candida antarctica lipase B (CAL-B) has been effectively used in the resolution of racemic β-lactams. nih.gov Through selective hydrolysis of the β-lactam ring at 70°C, (R)-β-phenylalanine was isolated with a 50% yield and an enantiomeric excess exceeding 99%. nih.gov The recyclability of CAL-B makes this an attractive method for industrial-scale production. nih.gov

The table below summarizes key findings in lipase-mediated resolution for producing enantiopure β-amino acids.

| Enzyme | Substrate | Key Findings | Reference |

| Lipase PS (Burkholderia cepacia) | Racemic ethyl esters of β-aryl-β-amino acids | High enantioselectivity (E >100) in diisopropyl ether at 45°C. | researchgate.net |

| Amano PS Lipase (Burkholderia cepacia) | Racemic amino ester | (R)-β-phenylalanine obtained with 45% yield and >99% ee. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic β-lactam | (R)-β-phenylalanine isolated in 50% yield and >99% ee via selective hydrolysis. | nih.gov |

A significant breakthrough in the production of enantiomerically pure β-phenylalanine came from the discovery of microorganisms with enantiomer-specific amidohydrolyzing activity. tandfonline.comoup.com Researchers screened for microbes capable of selectively hydrolyzing one enantiomer of N-acetyl-3-amino-3-phenylpropionic acid. tandfonline.comoup.com

This screening led to the identification of a Variovorax sp. strain that exhibits (R)-enantiomer-specific amidohydrolyzing activity. tandfonline.comoup.com This means the enzyme from this bacterium specifically hydrolyzes the N-acetyl group from the (R)-enantiomer, allowing for the separation of the desired (R)-3-amino-3-phenylpropionic acid. tandfonline.comoup.com Conversely, a Burkholderia sp. was found to possess activity towards both enantiomers. tandfonline.comoup.com

Utilizing these microorganisms, it was possible to obtain both (R)- and (S)-β-phenylalanine with high enantiomeric excess (>99.5% ee) and impressive molar conversion yields ranging from 67% to 96% from the racemic N-acetylated substrate. tandfonline.comoup.com

The following table highlights the key microorganisms and their specific activities.

| Microorganism | Specificity | Product | Yield | Enantiomeric Excess | Reference |

| Variovorax sp. | (R)-enantiomer-specific amidohydrolyzing activity | (R)-β-Phenylalanine | 67-96% | >99.5% | tandfonline.comoup.com |

| Burkholderia sp. | Activity towards both (R)- and (S)-enantiomers | (S)-β-Phenylalanine | 67-96% | >99.5% | tandfonline.comoup.com |

Penicillin G acylase (PGA) is another valuable enzyme for the enantioselective synthesis of this compound. A common method involves the phenylacetylation of the amino group of racemic 3-amino-3-phenylpropionic acid, followed by enzymatic resolution using PGA. google.com The enzyme selectively hydrolyzes the N-phenylacetyl group from the (R)-enantiomer, enabling its separation. google.com This approach has been reported to yield the (R)-form of the amino acid. google.com

Immobilized penicillin G acylase has also been utilized in the resolution of the corresponding N-phenylacetyl derivative of 3-amino-3-phenylpropan-1-ol, a precursor that can be converted to the desired acid. This enzymatic resolution provided the (S)-amide and the (R)-amino alcohol in high enantiomeric purity (ee >99%) and yields greater than 45% for each enantiomer. researchgate.net

Chymotrypsin (B1334515), a digestive protease, can also be employed for the enantioselective hydrolysis of esters of N-acetyl-3-amino-3-phenylpropionic acid. tandfonline.com This enzyme demonstrates stereoselectivity, allowing for the preferential hydrolysis of one enantiomer, which facilitates the separation of the desired (R)- or (S)-amino acid. tandfonline.comlibretexts.orgnih.gov The specificity of chymotrypsin for aromatic amino acid derivatives makes it a suitable candidate for reactions involving phenylalanine analogues. libretexts.org

Microbial Fermentation Pathways

Beyond the use of isolated enzymes, whole-cell microbial fermentation presents a direct and potentially more sustainable route for producing enantiomerically pure compounds. researchgate.net This approach leverages the inherent metabolic pathways of microorganisms to convert simple starting materials into complex, chiral molecules.

While specific details on the direct fermentation of this compound are not as extensively documented as enzymatic resolutions, research into microbial production of related β-amino acids is a growing field. researchgate.net For instance, studies have explored the production of bestatin (B1682670) analogues, which contain a β-amino acid moiety, through fermentation. In one such study, the addition of DL-3-amino-3-phenylpropionic acid to the culture medium of Streptomyces neyagawaensis resulted in the production of a bestatin analogue, indicating the microorganism's ability to utilize this precursor. tandfonline.com This suggests the potential for engineering microbial strains to directly synthesize this compound from simple carbon sources through metabolic engineering and synthetic biology approaches. nih.gov

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides a powerful toolkit for accessing enantiomerically pure compounds like this compound. These strategies are broadly categorized into those that utilize chiral auxiliaries to direct the stereochemical outcome of a reaction and those that rely on the inherent reactivity and stereoelectronics of enolates.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. Several chiral auxiliaries have proven effective in the synthesis of β-amino acids.

The Evans oxazolidinone auxiliary is a widely used and reliable tool for asymmetric synthesis. orgsyn.orgsantiago-lab.com In the context of synthesizing β-amino acids, an acyloxazolidinone is typically formed, and its enolate is then reacted with an electrophile. orgsyn.orgbath.ac.uk The chiral environment provided by the oxazolidinone directs the approach of the electrophile, leading to a high degree of diastereoselectivity. santiago-lab.com

For the synthesis of this compound, a key step involves the amidoalkylation of a chiral enolate. rsc.orgelectronicsandbooks.com Specifically, the lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one can be reacted with an aminomethylating agent like 1-(N-benzyloxycarbonylaminomethyl)benzotriazole. rsc.orgelectronicsandbooks.com Subsequent cleavage of the oxazolidinone auxiliary and the N-benzyloxycarbonyl group yields the desired (R)-(+)-3-amino-2-phenylpropanoic acid. rsc.org The stereochemical outcome is dictated by the chelated transition state of the enolate, which shields one face of the enolate from the incoming electrophile.

| Auxiliary | Electrophile | Product Configuration | Reference |

| (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one | 1-(N-benzyloxycarbonylaminomethyl)benzotriazole | (R) | rsc.org |

(R)-Pantolactone is another effective and commercially available chiral auxiliary that has been successfully employed in the asymmetric synthesis of β-amino acids. sci-hub.seresearcher.life One strategy involves the stereoselective addition of (R)-pantolactone to a prochiral ketene (B1206846). sci-hub.seresearchgate.net

In a reported synthesis, racemic N-phthalyl-3-amino-2-phenylpropanoic acid is first converted to its corresponding acyl chloride. sci-hub.se Treatment with a base generates the N-phthalyl-3-aminomethyl-2-phenyl ketene in situ. The subsequent addition of (R)-pantolactone to this ketene proceeds with high diastereoselectivity, affording the N-phthalyl-(S,R)-3-amino-2-phenylpropanoic pantolactonyl ester with a diastereoisomeric excess (d.e.) of 94%. sci-hub.se Finally, acidic hydrolysis of the ester furnishes the desired (S)-3-amino-2-phenylpropanoic acid without racemization. sci-hub.se While this specific example leads to the (S)-enantiomer, the principle demonstrates the utility of (R)-pantolactone in controlling the stereochemistry of the newly formed chiral center. The choice of the enantiomer of pantolactone can be used to direct the synthesis towards the desired (R)- or (S)-product.

| Chiral Auxiliary | Key Intermediate | Diastereomeric Excess (d.e.) | Final Product Configuration | Reference |

| (R)-Pantolactone | N-phthalyl-3-aminomethyl-2-phenyl ketene | 94% | (S) | sci-hub.se |

Functionalized chiral oxazolidinones serve as versatile synthons in asymmetric synthesis. bioorg.orgresearchgate.net The stereoselective functionalization of the oxazolidinone ring itself can be a key step in the synthesis of complex chiral molecules, including amino acid derivatives. bioorg.org Enantiomerically pure functionalized oxazolidinones can be prepared from chiral aziridines. bioorg.orgresearchgate.net For instance, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized from aziridine-2-methanols via intramolecular cyclization with phosgene. bioorg.orgresearchgate.net The resulting functionalized oxazolidinone can then be used as a chiral building block for further transformations.

While not a direct synthesis of this compound, this methodology highlights the importance of stereoselectively functionalized oxazolidinones as precursors. The strategic placement of functional groups on the oxazolidinone ring allows for the introduction of various substituents with high stereocontrol, which is a fundamental principle in the synthesis of complex amino acids.

Pseudoephedrine has emerged as an efficient and inexpensive chiral auxiliary for the enantioselective synthesis of α-substituted β-amino acids. acs.orgacs.orgnih.gov This method is particularly attractive due to its potential for scalability and high stereoselectivity. acs.orgacs.org The general approach involves coupling Boc-β-alanine to enantiomerically pure pseudoephedrine. acs.org The resulting amide undergoes stereoselective alkylation at the α-position. acs.org

The lithiated pseudoephedrine amide, formed using a strong base like lithium hexamethyldisilazide (LiHMDS), reacts with various alkyl halides to introduce the desired substituent. acs.org The chiral environment created by the pseudoephedrine moiety directs the alkylation to occur from a specific face, leading to a high degree of stereocontrol. acs.orgacs.org Following the alkylation, the auxiliary can be cleaved to yield the α-substituted β-amino acid. This methodology has been shown to be applicable to a wide variety of substrates, making it a versatile route to unnatural amino acids. acs.org

| Chiral Auxiliary | Substrate | Key Reaction | Stereoselectivity | Reference |

| (R,R)-pseudoephedrine | Boc-β-alanine | Alkylation of lithiated amide | High | acs.orgacs.org |

Enolate Chemistry in Stereoselective Alkylation and Amidoalkylation

The alkylation of metal enolates is a fundamental and powerful carbon-carbon bond-forming reaction in organic synthesis. uwo.ca In the context of synthesizing chiral amino acids, the stereoselective alkylation and amidoalkylation of enolates derived from carboxylic acid derivatives are of paramount importance. uwo.caresearchgate.net The predictability and reliability of these reactions have made them a cornerstone of asymmetric synthesis. uwo.ca

The stereochemical outcome of these reactions is often controlled by the geometry of the enolate (E or Z) and the presence of chiral auxiliaries or ligands that create a chiral environment around the reacting center. researchgate.net For the synthesis of β-amino acids, the enolate of a β-alanine derivative can be alkylated or amidoalkylated. For example, the enolate of a protected β-amino acid can be reacted with an electrophile to introduce a substituent at the α-position. nih.gov The stereoselectivity of this process can be influenced by the protecting groups on the nitrogen and the carboxylate, as well as the reaction conditions.

A notable application is the amidoalkylation of chiral enolates. rsc.orgelectronicsandbooks.com As mentioned in the Evans oxazolidinone section, the lithium enolate of an N-acyloxazolidinone can be stereoselectively reacted with an aminomethylating agent. rsc.orgelectronicsandbooks.com This reaction proceeds through a highly organized transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, effectively blocking one face of the enolate and directing the incoming electrophile to the opposite face. This leads to the formation of the desired β-amino acid derivative with high diastereoselectivity.

Lithium Enolate Amidoalkylation

A notable method for the asymmetric synthesis of this compound involves the amidoalkylation of a lithium enolate derived from a chiral auxiliary-bearing acyl derivative. rsc.orgelectronicsandbooks.com This strategy leverages the stereodirecting effect of the chiral auxiliary to control the configuration of the newly formed stereocenter.

In a specific example, the lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one is utilized. This enolate is generated in situ using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. electronicsandbooks.com The subsequent reaction with an aminomethylating agent, 1-(N-benzyloxycarbonylaminomethyl)benzotriazole, introduces the protected amino group at the α-position of the phenylacetyl moiety. rsc.orgelectronicsandbooks.com The reaction mixture is gradually warmed to room temperature to ensure the completion of the alkylation. electronicsandbooks.com

The desired this compound is then obtained through a two-step cleavage process. First, the chiral oxazolidinone auxiliary is removed, followed by the deprotection of the N-benzyloxycarbonyl group. rsc.orgelectronicsandbooks.com The absolute configuration of the final product has been unequivocally confirmed as (R) through X-ray crystallographic analysis of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.orgrsc.org

| Reactant | Chiral Auxiliary | Aminomethylating Agent | Product |

| Phenylacetyl derivative | (4S,5R)-4-methyl-5-phenyl-oxazolidin-2-one | 1-(N-benzyloxycarbonylaminomethyl)benzotriazole | This compound |

Titanium Enolate Additions

The addition of titanium enolates to electrophilic nitrogen sources, such as imines and nitrones, represents another powerful strategy for the asymmetric synthesis of β-amino acids. nih.govoup.com The use of titanium(IV) as a Lewis acid can significantly enhance the diastereoselectivity of these additions. nih.gov

In this approach, a chiral N-phosphonyl imine can be employed to introduce stereochemical control. The reaction of lithium ester enolates with such imines proceeds smoothly in the presence of a Lewis acid promoter like triisopropoxytitanium(IV) chloride, yielding chiral β-amino esters in good yields and with high diastereoselectivity. nih.gov The choice of the protecting group on the imine nitrogen is crucial, with a 1-naphthyl group proving effective. nih.gov The reaction is applicable to a range of aromatic phosphonyl imines, including those with both electron-donating and electron-withdrawing substituents. nih.gov Following the addition, the chiral auxiliary can be readily cleaved to afford the free β-amino ester. nih.gov

A reversal of diastereoselectivity can sometimes be observed when comparing the reactions of boron and titanium(IV) enolates, providing access to different stereoisomers of the target β-amino acid. oup.com For instance, the reaction of chiral enolates with N-acyloxyiminium ions, generated from nitrones, can be modulated by the choice of the metal enolate. oup.com This flexibility allows for the highly diastereoselective preparation of all four stereoisomers of α-methyl-β-phenylalanines. oup.com

| Enolate Type | Electrophile | Lewis Acid Promoter | Key Feature |

| Titanium ester enolate | Chiral N-phosphonyl imine | Triisopropoxytitanium(IV) chloride | High diastereoselectivity (up to >99:1 dr) nih.gov |

| Titanium(IV) enolate | N-acyloxyiminium ion | - | Reversal of diastereoselectivity compared to boron enolates oup.com |

Catalytic Asymmetric Synthesis

Catalytic methods offer an efficient and atom-economical route to enantiomerically enriched compounds. For the synthesis of this compound and its derivatives, several catalytic asymmetric strategies have been developed.

Rhodium-Catalyzed Enolate Protonation

A novel approach for the synthesis of β²-amino acids involves a rhodium-catalyzed conjugate addition of an aryl boronic acid to an α-methylamino acrylate, followed by an enantioselective protonation of the resulting oxa-π-allylrhodium intermediate. nih.gov This method establishes the stereocenter at the α-carbon. The success of this strategy relies on the careful matching of all reaction variables to achieve high levels of enantioselectivity. nih.gov This methodology provides a practical route to aryl-substituted β²-amino acids. nih.gov

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used and powerful tool for the synthesis of chiral molecules. In the context of β-amino acids, rhodium-catalyzed hydrogenation of β-(acylamino)acrylates is a highly efficient method. acs.org This reaction can provide access to a variety of β-amino acid derivatives with excellent enantioselectivities. acs.org

Another variation involves the asymmetric hydrogenation of α-aminomethylacrylates. pnas.org These substrates, which can contain a free basic N-O-H group, can be hydrogenated with high enantioselectivity using ruthenium or rhodium catalysts with chiral phosphine (B1218219) ligands such as BINAP, Duphos, and Tangphos. pnas.org

Furthermore, the asymmetric hydrogenation of α,β-unsaturated acids with α-oxy functional groups, catalyzed by a rhodium complex of a chiral ferrocenylphosphine ligand (ChenPhos), has been shown to produce α-oxy-β-phenylpropionic acid derivatives with high yields and enantiomeric excesses (up to 96% ee). rsc.org

| Substrate | Catalyst System | Product Type | Enantioselectivity |

| β-(Acylamino)acrylates | Rhodium-based catalysts | β-Amino acid derivatives | High |

| α-Aminomethylacrylates | Ru/Rh with chiral phosphines | β-Amino acid derivatives | High |

| α-Oxy functionalized α,β-unsaturated acids | ChenPhos-Rh Complex | α-Oxy-β-phenylpropionic acid derivatives | Up to 96% ee rsc.org |

Phase Transfer Asymmetric Alkylation

Phase-transfer catalysis (PTC) provides a practical and scalable method for the synthesis of α-amino acids. This technique typically involves the alkylation of a glycine-derived Schiff base in the presence of a chiral phase-transfer catalyst. acs.orgnih.govresearchgate.net Catalysts derived from cinchona alkaloids are particularly effective for this transformation. acs.orgnih.gov

The asymmetric α-alkylation of a tert-butyl glycinate-benzophenone Schiff base with benzyl (B1604629) halides can be catalyzed by pseudoenantiomeric cinchona alkaloid quaternary ammonium (B1175870) salts to produce both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives in excellent yields and with high enantioselectivity. nih.govresearchgate.net For example, using an O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide catalyst can lead to the (R)-α-amino acid derivatives. nih.gov The reaction conditions, such as the choice of solvent and base, are critical for achieving high enantioselectivity. researchgate.net

| Substrate | Catalyst | Alkylating Agent | Product |

| tert-Butyl glycinate-benzophenone Schiff base | Cinchona alkaloid-derived catalyst | Benzyl bromide derivatives | Unnatural α-phenylalanine derivatives |

Stereoselective Rearrangements and Transformations

Stereoselective rearrangements offer an alternative pathway to enantiomerically pure β-amino acids. One such method is the asymmetric transformation of a racemic starting material.

For instance, racemic N-phthalyl-3-amino-2-phenylpropanoic acid can be converted into its corresponding prochiral ketene. The subsequent addition of a chiral auxiliary, (R)-pantolactone, to this ketene intermediate proceeds with high diastereoselectivity (94% de). sci-hub.se The resulting diastereomerically enriched ester can be purified by recrystallization. Finally, acidic hydrolysis removes the chiral auxiliary, yielding the enantiomerically pure (S)-3-amino-2-phenylpropanoic acid without racemization. sci-hub.se

In a biosynthetic context, a stereospecific rearrangement of L-phenylalanine has been observed to form 3-amino-2-phenylpropanoic acid. This transformation involves the intramolecular migration of the carboxyl group from C-2 to C-3.

| Starting Material | Key Intermediate | Chiral Auxiliary | Product |

| (RS)-N-phthalyl-3-amino-2-phenylpropanoic acid | Prochiral ketene | (R)-pantolactone | (S)-3-Amino-2-phenylpropanoic acid |

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile reaction in organic synthesis that transforms a carboxylic acid into an amine, a fundamental component of amino acids. nih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. nih.govorganic-chemistry.org The isocyanate can then be converted to the desired amine. organic-chemistry.org

A notable application involves the use of diphenylphosphoryl azide (DPPA) to facilitate the rearrangement. For instance, in the synthesis of certain inhibitors, a carboxylic acid is treated with DPPA and triethylamine (B128534) in the presence of an alcohol like benzyl alcohol to form a carbamate-protected amine. nih.gov This protecting group can then be removed to yield the free amine. nih.gov

| Reagent/Method | Application in Synthesis | Key Feature |

| Modified Curtius Reaction | Introduction of nitrogen to form the amino group in a derivative of 2-phenylpropanoic acid. sci-hub.se | Enables formation of the crucial C-N bond. |

| Diphenylphosphoryl azide (DPPA) | Used to convert carboxylic acids to their corresponding carbamate-protected amines. nih.gov | A common and effective reagent for the Curtius rearrangement. |

Crystallization-Induced Chiral Inversion

Crystallization-induced chiral inversion is a powerful technique for obtaining a single desired enantiomer from a racemic or diastereomeric mixture. acs.orgnih.gov This process relies on the principle of dynamic kinetic resolution, where the undesired enantiomer is continuously converted into the desired one under the reaction conditions, which then selectively crystallizes out of the solution. acs.org

A notable application of this technique is in the synthesis of a precursor to (S)-2-acetylthio-3-phenylpropanoic acid, starting from the readily available L-phenylalanine. acs.orgnih.gov L-phenylalanine is first converted to (S)-2-bromo-3-phenylpropanoic acid. acs.org Through a crystallization-induced chiral inversion, this (S)-enantiomer is then transformed into its (R)-enantiomer with high enantiomeric excess (96-99%). acs.orgnih.gov This key inversion step allows for the efficient use of an inexpensive starting material to produce the less common enantiomer. acs.org The process often involves the formation of diastereomeric salts with a chiral amine, with studies showing that (R)-bornylamine can be a particularly effective resolving agent for racemic 2-bromo-3-phenylpropanoic acid. acs.org

| Starting Material | Key Transformation | Result |

| (S)-2-bromo-3-phenylpropanoic acid | Crystallization-induced chiral inversion | (R)-2-bromo-3-phenylpropanoic acid (96-99% ee) acs.orgnih.gov |

| Racemic 2-bromo-3-phenylpropanoic acid | Dynamic kinetic resolution with (R)-bornylamine | Enantiomerically enriched product acs.org |

Michael Addition Strategies

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the asymmetric synthesis of β-amino acids like this compound, this reaction is employed to create the chiral center with the desired stereochemistry.

One strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For instance, the addition of dialkylzinc reagents to 2-aryl acrylates, catalyzed by a chiral phosphoramidite (B1245037) ligand, can produce adducts in high yields and with up to 94% enantiomeric excess. scispace.com These adducts can then be further transformed into the target β-amino acid derivative through steps like a Curtius rearrangement. scispace.com

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of the reaction. The Evans' auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is a well-known example. An asymmetric Michael addition using this auxiliary has been successfully applied to the synthesis of novel β-amino acid derivatives with high stereoselectivity. consensus.app

The aza-Michael addition, where an amine is the nucleophile, is another relevant strategy. For example, a tandem aza-Michael addition and intramolecular cyclization has been used to synthesize cyclic β-amino acids. hilarispublisher.com

| Method | Key Features |

| Conjugate addition of dialkylzinc reagents | Catalyzed by a chiral phosphoramidite ligand, high yield and enantioselectivity. scispace.com |

| Asymmetric Michael addition with Evans' auxiliary | High stereoselectivity in the synthesis of β-amino acid derivatives. consensus.app |

| Aza-Michael addition | Used in tandem with intramolecular cyclization for cyclic β-amino acid synthesis. hilarispublisher.com |

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. google.com

Another example of a one-pot synthesis involves the reaction of an arylaldehyde, malonic acid, and ammonium acetate (B1210297) to form the β-amino acid core. researchgate.net Mechanistic studies have shown this reaction to be complex, with the potential for side reactions. scribd.com However, by carefully controlling the reaction conditions, this method provides a facile route to a variety of 3-amino-3-arylpropionic acids. researchgate.netscribd.com

| Starting Materials | Reaction Type | Product |

| Benzaldehyde, malonic acid, ammonium acetate | One-pot condensation and esterification | 3-amino-3-phenylpropionic acid ester google.com |

| Arylaldehyde, malonic acid, ammonium acetate | One-pot three-component reaction | 3-amino-3-arylpropionic acid researchgate.netscribd.com |

Absolute Configuration Determination and Validation (e.g., X-ray Crystallography)

Determining the absolute configuration of a chiral molecule is a critical final step in any enantioselective synthesis. While various spectroscopic and diffraction methods exist, single-crystal X-ray crystallography is considered the most definitive technique for this purpose. researchgate.netnih.gov

The absolute configuration of (+)-3-amino-2-phenylpropanoic acid was unambiguously determined to be (R) through X-ray crystallography of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.orgrsc.org This was a crucial finding as it revised a previous assignment of the (S)-configuration that was based on chemical correlation and optical rotatory dispersion (ORD) studies. sci-hub.sersc.org The synthesis that led to this crystallographic analysis involved the amidoalkylation of a chiral oxazolidinone derivative. rsc.orgrsc.org

X-ray crystallography determines the three-dimensional arrangement of atoms in a crystal. researchgate.net For chiral molecules, the Bijvoet method, which relies on the anomalous dispersion of X-rays, can be used to establish the absolute structure. researchgate.net This method is considered non-empirical. nih.gov Alternatively, a chiral internal reference, such as a known chiral molecule co-crystallized with the compound of interest, can be used to determine the relative and, by extension, the absolute configuration. researchgate.netnih.gov

| Method | Application | Finding |

| X-ray Crystallography | Determination of the absolute configuration of the salt of (+)-3-amino-2-phenylpropanoic acid with (1S)-(+)-camphor-10-sulfonic acid. rsc.orgrsc.org | The absolute configuration was definitively established as (R). rsc.orgrsc.org |

Role of R 3 Amino 2 Phenylpropanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide Architectures

The incorporation of non-natural amino acids like (R)-3-Amino-2-phenylpropanoic acid into peptide chains is a key strategy for developing novel therapeutic agents and research tools. These modified peptides often exhibit enhanced stability, unique conformational properties, and altered biological activity compared to their natural counterparts.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. epo.org this compound can be effectively utilized in SPPS protocols. jst.go.jp The general principle of SPPS involves attaching an N-protected amino acid to a resin, followed by deprotection of the amino group and coupling with the next N-protected amino acid in the sequence. epo.org This cycle is repeated until the desired peptide is assembled, after which it is cleaved from the solid support. epo.org The use of building blocks like this compound allows for the introduction of specific structural modifications that can influence the peptide's properties.

Bioactive peptides are short sequences of amino acids, typically containing 3 to 20 residues, that can elicit a physiological response. mdpi.comiastatedigitalpress.com The inclusion of this compound can be pivotal in designing peptides with specific biological functions. For instance, the introduction of β-amino acids can alter the peptide's susceptibility to enzymatic degradation, thereby increasing its in vivo half-life. google.com The phenyl group of this compound can also engage in specific binding interactions with biological targets, potentially enhancing the peptide's potency and selectivity.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids in SPPS. Fmoc-protected this compound is a key reagent for incorporating this non-natural amino acid into a growing peptide chain. sigmaaldrich.com The Fmoc group is stable under the coupling conditions but can be readily removed by treatment with a mild base, such as piperidine, allowing for the sequential addition of subsequent amino acids. This strategy enables the precise and controlled synthesis of peptides containing this compound at specific positions within the sequence. lookchem.com

Utility in the Construction of Diverse Organic Molecules

Beyond peptide synthesis, this compound serves as a versatile starting material for the synthesis of a variety of other important organic molecules.

This compound can be a precursor for the synthesis of heterocyclic compounds, such as 2-azetidinones, also known as β-lactams. The β-lactam ring is a core structural motif in many antibacterial agents. nih.gov The synthesis of 2-azetidinones can involve the cyclization of β-amino acids. researchgate.net Various methods have been developed for this transformation, including intramolecular cyclizations. nih.govacs.org The chirality of the starting material, this compound, can be transferred to the final β-lactam product, which is often crucial for its biological activity.

The anticancer drug Taxol (paclitaxel) contains a complex side chain at the C-13 position of its core diterpene structure. This side chain is a derivative of 3-amino-2-hydroxy-3-phenylpropionic acid. researchgate.netarkat-usa.org this compound can serve as a chiral precursor for the synthesis of this crucial side chain. rsc.org The synthesis often involves several steps to introduce the hydroxyl group and modify the carboxylic acid and amino functionalities for coupling to the Taxol core, which is often derived from naturally occurring taxoids like 10-deacetylbaccatin III. google.compnas.org The stereochemistry of the side chain is critical for the anticancer activity of Taxol, making the use of enantiomerically pure starting materials like this compound essential. rsc.org

Asymmetric Construction of Beta-Amino Acid Analogues

The enantiomerically pure scaffold of this compound is a valuable starting point for the synthesis of a diverse array of β-amino acid analogues. These analogues are of significant interest in medicinal chemistry due to their potential as components of peptidomimetics, which can exhibit improved stability against enzymatic degradation compared to their natural α-peptide counterparts.

Several synthetic strategies leverage the inherent chirality of this compound to induce stereoselectivity in the formation of new chiral centers. One common approach involves the use of chiral auxiliaries. For instance, the racemic N-phthalyl derivative of 3-amino-2-phenylpropanoic acid can undergo asymmetric transformation. This process involves the formation of a prochiral ketene (B1206846), which then reacts with a chiral alcohol, such as (R)-pantolactone, to yield diastereomeric esters. researchgate.netsci-hub.se The diastereomers can be separated, and subsequent hydrolysis affords the enantiomerically pure (S)-3-amino-2-phenyl propanoic acid. researchgate.netsci-hub.se

Another strategy is the asymmetric alkylation of protected glycine (B1666218) derivatives under phase-transfer conditions. orgsyn.org This method utilizes chiral phase-transfer catalysts, such as binaphthyl-modified N-spiro-type catalysts, to achieve high enantioselectivity in the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromide, leading to the synthesis of (R)-2-(benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester. orgsyn.org

Furthermore, stereodivergent synthetic routes have been developed for the synthesis of more complex β-amino acid analogues, such as all four stereoisomers of α-methyl-β-phenylserine. unirioja.es These methods often employ chiral aldehydes derived from amino acids, and the key step involves the highly diastereoselective Grignard addition of phenylmagnesium bromide. unirioja.es The temperature of the reaction can significantly influence the diastereoselectivity of this addition. unirioja.es

The following table summarizes some of the key methods for the asymmetric synthesis of β-amino acid analogues:

| Method | Key Reagents/Catalysts | Product | Key Features |

| Asymmetric Transformation | Racemic N-phthalyl-3-amino-2-phenylpropanoic acid, (R)-pantolactone | (S)-3-Amino-2-phenylpropanoic acid | Formation of a prochiral ketene and stereoselective addition of a chiral alcohol. researchgate.netsci-hub.se |

| Phase-Transfer Catalyzed Alkylation | N-(diphenylmethylene)glycine tert-butyl ester, benzyl bromide, chiral N-spiro-type phase-transfer catalyst | (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester | High enantioselectivity with low catalyst loading. orgsyn.org |

| Stereodivergent Synthesis | Chiral N-Boc-N,O-isopropylidene-α-methylserinals, phenylmagnesium bromide | All four stereoisomers of α-methyl-β-phenylserine | Highly diastereoselective Grignard addition to chiral aldehydes. unirioja.es |

Derivatization Strategies for Functional Enhancement and Analytical Characterization

To broaden the utility of this compound in various applications, including peptide synthesis and analytical characterization, its amino and carboxyl groups are often derivatized. These modifications can enhance its properties, such as solubility and reactivity, and introduce functionalities that facilitate its detection and analysis.

The protection of the amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions. Several protecting groups are commonly employed for this compound, each with its own advantages and specific deprotection conditions.

Boc (tert-butoxycarbonyl): This protecting group is widely used and is typically introduced using di-tert-butyl dicarbonate. It is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid. The Boc-protected form of this compound is a key intermediate in various synthetic pathways. google.com

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base-lability. It can be cleaved under mild conditions using a secondary amine, such as piperidine, without affecting acid-labile protecting groups on the side chains. Fmoc-protected derivatives of related amino acids have been synthesized and characterized. researchgate.net

Cbz (benzyloxycarbonyl): The Cbz group is another common amine protecting group that is stable to a variety of conditions but can be removed by catalytic hydrogenation. researchgate.net

The carboxylic acid functionality of this compound can be readily converted into esters and amides to create a wide range of derivatives with diverse properties.

Esterification: Esterification is often performed to protect the carboxyl group or to modify the solubility and reactivity of the molecule. For example, the ethyl ester of (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid can be prepared by reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. google.com A variety of methods exist for esterification, including the use of dimethylsulfamoyl chloride in combination with N,N-dimethylamines, which allows for the reaction between equimolar amounts of the carboxylic acid and alcohol under mild conditions. researchgate.net

Amidation: The formation of an amide bond is a cornerstone of peptide synthesis. This compound can be coupled with other amino acids or amines to form peptides and other amide derivatives. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate this reaction. sci-hub.se Amidation can also be achieved using mixed carbonic carboxylic anhydrides, which allows for the coupling of unprotected α-amino acids containing hydrophilic side chains. researchgate.net

For analytical purposes, particularly for detection in techniques like HPLC and spectroscopy, this compound can be derivatized with chromogenic or fluorogenic reagents. These reagents react with the amino group to produce a colored or fluorescent product, respectively, which can be easily quantified.

A widely used reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with primary and secondary amines to yield highly fluorescent NBD-amino derivatives. mdpi.com This allows for the sensitive detection of amino acids and other amine-containing compounds. mdpi.com The resulting derivatives exhibit intense fluorescence, enabling their detection by fluorescence or UV-Vis spectroscopy. mdpi.com Other reagents, such as 4-methylumbelliferyl derivatives, are used to create fluorogenic substrates for enzymatic assays. medchemexpress.com

The following table highlights some derivatizing agents and their applications:

| Derivatizing Agent | Type | Application |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorogenic | Detection and quantification of amino acids via fluorescence or UV-Vis spectroscopy. mdpi.com |

| Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-(S)-alanine amide) | Chromogenic | Determination of enantiomeric purity by NMR analysis. sci-hub.se |

| 4-Methylumbelliferyl derivatives | Fluorogenic | Creation of fluorogenic substrates for enzymatic assays. medchemexpress.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. The use of chiral derivatizing agents (CDAs) converts enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.

By reacting this compound with a chiral derivatizing agent, it is possible to distinguish between the (R) and (S) enantiomers and to quantify the enantiomeric excess. Chiral carbonate reagents have been developed for the convenient determination of the absolute configurations of free amino acids by 1H NMR. nih.gov Similarly, chiral solvating agents (CSAs), such as those based on isohexides, can be used to differentiate the NMR signals of enantiomers of N-acetyl amino acids. nih.gov The interaction between the CSA and the analyte leads to the formation of diastereomeric complexes with different NMR chemical shifts, allowing for the determination of enantiomeric purity. nih.gov

Biochemical Investigations and Mechanistic Studies Involving R 3 Amino 2 Phenylpropanoic Acid

Substrate Recognition and Enzyme Specificity

The specific three-dimensional structure of (R)-3-Amino-2-phenylpropanoic acid allows it to be recognized by various enzymes, leading to detailed studies of substrate-enzyme interactions.

Aminopeptidase (B13392206) N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, metastasis, and angiogenesis. tandfonline.commdpi.com Its inhibition is a significant target in cancer therapy. tandfonline.com While direct inhibition studies on this compound are not extensively documented, derivatives and related compounds have been central to developing potent APN inhibitors.

For instance, novel derivatives of (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid have been synthesized and evaluated as APN inhibitors. tandfonline.com These studies use the 3-amino-2-hydroxy-3-phenylpropanoic acid scaffold as a key structural element. tandfonline.com One study showed that while most of the synthesized compounds, which lack a carbon compared to other potent inhibitors, did not show high APN inhibitory activities, the introduction of a hydroxamate group significantly improved their inhibitory potential. tandfonline.com This highlights the importance of the specific chemical structure in the interaction with the APN active site.

Furthermore, a bestatin (B1682670) analogue, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val), was produced by Streptomyces neyagawaensis in a medium containing DL-3-amino-3-phenylpropionic acid. tandfonline.com This analogue proved to be a more potent inhibitor of porcine kidney aminopeptidase N than bestatin itself, a well-known APN inhibitor. tandfonline.com This suggests that this compound can serve as a precursor or a structural template for the biosynthesis of effective aminopeptidase inhibitors.

Acylases are enzymes that catalyze the hydrolysis of N-acyl-amino acids, and they are instrumental in the enantioselective resolution of racemic mixtures. The enzymatic resolution of N-acetyl-β-amino acids is considered an attractive method for the production of enantiopure β-amino acids due to its cost-effectiveness. tandfonline.com

Researchers have identified microorganisms that produce acylases with high specificity for N-acetylated β-phenylalanine. Burkholderia sp. AJ110349 and Variovorax sp. AJ110348 were found to be capable of enantioselectively hydrolyzing (R,S)-N-acetyl-3-amino-3-phenylpropionic acid. tandfonline.comtandfonline.com Specifically, Variovorax sp. possesses an (R)-enantioselective N-acetyl-β-Phe acylase, while Burkholderia sp. contains two distinct acylases, one for each enantiomer. tandfonline.comtandfonline.com

These N-acetyl-(R)-β-phenylalanine acylases (β-FAA) have been purified and characterized. nih.gov The use of these enzymes in their recombinant forms allows for the production of enantiomerically pure (R)-β-Phe from the racemic N-acetylated substrate with high yields (94-96%) and excellent enantiomeric excess (>99.5%). nih.gov This demonstrates the high degree of recognition and specificity these acylases have for the N-acetylated form of this compound.

Table 1: Acylase Activity on N-acetyl-β-phenylalanine

| Microorganism | Enzyme | Specificity | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Variovorax sp. AJ110348 | N-acetyl-β-Phe acylase | (R)-enantioselective | (R)-β-Phenylalanine | >99.5% |

| Burkholderia sp. AJ110349 | N-acetyl-β-Phe acylase 1 | (R)-enantioselective | (R)-β-Phenylalanine | >99.5% |

Modulation of Biological Pathways

This compound and its derivatives have been explored for their ability to modulate various biological pathways, including neurotransmission and enzyme inhibition.

This compound hydrochloride has been noted for its potential to influence neurotransmitter systems. Research indicates that the (R)-configuration of 3-amino-2-phenylpropanoic acid hydrochloride shows superior binding to GABA receptors when compared to its (S)-enantiomer. This highlights the stereochemical importance of the compound in its interaction with neurological targets.

As a structural analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound is a valuable tool for studying the GABAergic system. medchemexpress.comresearchgate.net Its ability to interact with GABA receptors suggests a potential role in modulating inhibitory neurotransmission. A fluorinated derivative, (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), has been developed as a novel GABA(B) receptor agonist, further underscoring the significance of this structural backbone in designing compounds that target neurotransmitter pathways. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and diseases like cancer. nih.govnih.gov While this compound itself has not been identified as a direct potent inhibitor of MMPs, its structural framework is a key component in a well-studied MMP inhibitor.

Specifically, the derivative (2R)-2-[(4-Biphenylylsulfonyl) amino]-3-phenylpropionic acid is a known potent inhibitor of MMP-2 and MMP-9. nih.govnih.gov This compound has been used in studies to investigate the role of these MMPs in various pathological conditions. nih.gov For example, its administration has been shown to improve muscle structure and reduce necrosis in a mouse model of muscular dystrophy. nih.gov In cancer research, this inhibitor demonstrated a chemosensitizing effect in cisplatin-resistant ovarian cancer cells, enhancing cisplatin-induced cell death. nih.gov These findings illustrate that the this compound scaffold can be effectively modified to create potent and selective enzyme inhibitors.

Table 2: Inhibition of MMPs by a Derivative of this compound

| Compound | Target Enzymes | Biological Effect | Reference |

|---|---|---|---|

| (2R)-2-[(4-Biphenylylsulfonyl) amino]-3-phenylpropionic acid | MMP-2, MMP-9 | Ameliorates pathogenesis in muscular dystrophy | nih.gov |

Metabolic Pathways and Biotransformation

The biotransformation of this compound, also known as β-phenylalanine, is a subject of significant biocatalytic research. Enzymes such as aminomutases and transaminases are key to its synthesis and conversion.

Phenylalanine 2,3-aminomutase (PAM) is an enzyme that catalyzes the interconversion of α-phenylalanine and β-phenylalanine. rsc.org PAMs from different sources exhibit distinct stereoselectivity. For instance, PAM from Taxus canadensis (TcPAM) can be used for the biotransformation of (S)-α-phenylalanine into its (R)-β-isomer. rsc.org

Furthermore, ω-transaminases (ω-TAs) have been identified and engineered for the synthesis of β-phenylalanine. An aminotransferase from Variovorax paradoxus is highly enantioselective toward (S)-β-phenylalanine, allowing for the kinetic resolution of racemic mixtures to produce (R)-β-amino acids with over 95% enantiomeric excess. nih.gov Similarly, an aminotransferase from Enhydrobacter aerosaccus (ω-TAEn) has been used for the kinetic resolution of racemic β-phenylalanine to yield optically pure (R)-β-phenylalanine. acs.org In this process, the enzyme selectively converts the (S)-enantiomer, leaving the (R)-enantiomer untouched. nih.govacs.org

The metabolism of phenylalanine in certain metabolic disorders like phenylketonuria (PKU) involves its conversion to phenylpyruvic acid, which can then be transformed into phenyllactate. hmdb.ca While this pathway primarily concerns α-phenylalanine, the study of β-phenylalanine's biotransformation provides valuable insights into amino acid metabolism and the potential for producing valuable chiral compounds. rsc.orgtandfonline.com

Computational and Spectroscopic Characterization of R 3 Amino 2 Phenylpropanoic Acid and Its Derivatives

Conformational Analysis and Stereochemical Considerations

The stereochemistry of the phenylalanine aminomutase (PAM) catalyzed reaction, which can produce β-phenylalanine, has been a subject of investigation. For instance, the PAM from Taxus chinensis reversibly converts (S)-α-phenylalanine to (R)-β-phenylalanine. rcsb.orgacs.org This transformation involves the intramolecular transfer of the amino group and a hydrogen atom, with inversion of configuration at the migration centers. nih.gov Understanding the stereochemical course of such enzymatic reactions is vital for the enantioselective synthesis of β-amino acids.

Computational methods, such as Density Functional Theory (DFT), have been employed to explore the conformational preferences of phenylalanine analogues. nih.govfrontiersin.org These studies reveal that even subtle modifications, like methylation, can significantly impact the accessible conformational space. nih.gov For (R)-3-amino-2-phenylpropanoic acid, the relative orientation of the phenyl ring and the amino acid backbone dictates its interaction with other molecules. The hydrochloride salt form is often used to enhance solubility for biological studies, but care must be taken to avoid racemization, which can be accelerated under acidic conditions.

Three-dimensional structures of phenylalanine-2,3-aminomutase (PAM) with a bound (R)-β-phenylalanine analogue have been elucidated, providing insights into the stereochemistry of the catalyzed reaction. rcsb.orgacs.org These structural studies have been crucial in understanding how the enzyme binds trans-cinnamic acid in two different orientations to control the stereochemical outcome. acs.org

Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Levels)

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. cumhuriyet.edu.tr

For phenylalanine and its derivatives, the HOMO and LUMO are typically localized on the aromatic ring. researchgate.net The HOMO-LUMO energy gap can influence the molecule's susceptibility to electrophilic and nucleophilic attack. cumhuriyet.edu.tr Studies have shown that the energy difference between HOMO and LUMO for phenylalanine is approximately 0.19851 eV. cumhuriyet.edu.tr

DFT calculations have been used to examine the fragmentation pathways of protonated phenylalanine isomers under collision-induced dissociation conditions. nih.gov These calculations help to rationalize the observed mass spectra and provide a deeper understanding of the intrinsic chemical properties of these molecules. Furthermore, quantum chemical calculations are instrumental in developing predictive models for the reactivity of organic compounds. acs.org By correlating calculated electronic properties with experimental reaction rates, it is possible to estimate the reactivity of new compounds.

The following table summarizes key quantum chemical parameters for phenylalanine derivatives, providing a basis for understanding their electronic behavior.

| Parameter | Description | Typical Values/Observations |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Localized on the phenyl ring. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Localized on the phenyl ring. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. | For phenylalanine, ~0.19851 eV. cumhuriyet.edu.tr |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between ligands, such as this compound derivatives, and their biological receptors.

Docking studies have been instrumental in exploring the binding of β-phenylalanine derivatives to various enzymes. For example, molecular docking has been used to investigate the binding of β-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. nih.gov These studies help to identify the key structural features required for potent inhibition. Similarly, docking simulations of novel 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives as aminopeptidase (B13392206) N/CD13 inhibitors have been performed to understand their binding mode within the active site. tandfonline.com

In a study of an inclusion complex between β-cyclodextrin and L-phenylalanine, molecular docking simulations indicated two favorable arrangements for the amino acid within the cyclodextrin (B1172386) cavity. scienceasia.orgscienceasia.org The results from these simulations were in good agreement with experimental data from NMR spectroscopy. This highlights the power of combining computational and experimental techniques to elucidate ligand-receptor interactions.

The following table presents a summary of molecular docking applications for phenylalanine derivatives.

| Application | Receptor Target | Key Findings |

| DPP-IV Inhibition | Dipeptidyl Peptidase IV (DPP-IV) | Identified structural requirements for potent inhibitors. nih.gov |

| Aminopeptidase N/CD13 Inhibition | Aminopeptidase N/CD13 | Elucidated the binding mode of novel inhibitors. tandfonline.com |

| Inclusion Complexation | β-Cyclodextrin | Predicted favorable binding orientations of phenylalanine. scienceasia.orgscienceasia.org |

| Proteasome Inhibition | 20S Proteasome | Showed similar interaction patterns to known inhibitors. acs.org |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for characterizing this compound and its derivatives.

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR spectroscopy of (S)-3-amino-2-phenyl propanoic acid shows characteristic signals for the protons in the molecule, including multiplets for the phenyl protons and distinct signals for the protons on the propanoic acid backbone. sci-hub.se The coupling constants between adjacent protons can provide information about the dihedral angles and thus the conformation of the molecule. NMR has also been used to study the formation of inclusion complexes, where changes in chemical shifts upon complexation can be used to determine the stability constant of the complex. scienceasia.orgscienceasia.org

IR Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of zwitterionic L-β-phenylalanine shows characteristic bands for the NH asymmetric stretching, confirming the presence of the amino group, and bands corresponding to the carboxylate group. researchgate.net The presence of intermolecular hydrogen bonding can be identified by shifts in the stretching and bending modes of the functional groups. researchgate.net

The following tables summarize characteristic spectroscopic data for phenylalanine derivatives.

Table of Characteristic 1H NMR Chemical Shifts for (S)-3-Amino-2-phenylpropanoic Acid

| Proton | Chemical Shift (δ) in DMSO-d6 |

| HCH–N | 3.00 (dd, J=6 Hz and J=12.8 Hz) |

| HCH–N | 3.40 (dd, J=8.5 Hz and J=12.8 Hz) |

| HC–C6H5 | 4.00 (dd, J=6 Hz and J=8.5 Hz) |

| H–phenyl | 7.36 (m) |

| Data sourced from Calmes et al. sci-hub.se |

Table of Characteristic IR Absorption Bands for zwitterionic L-β-Phenylalanine

| Wavenumber (cm-1) | Assignment |

| 3436 | NH asymmetric stretching |

| 3028 | CH2 asymmetric stretching |

| ~1600 & 1519 | Zwitterion specific peaks |

| Data sourced from a study on zwitterionic L-β-phenylalanine. researchgate.netresearchgate.net |

Q & A

Q. What are the key stereochemical considerations in the synthesis of (R)-3-Amino-2-phenylpropanoic acid?

The synthesis of this compound requires precise control over stereochemistry to ensure enantiomeric purity. A validated approach involves using chiral auxiliaries, such as the (4S,5R)-4-methyl-5-phenyl-3-(benzoyl)oxazolidin-2-one, to induce asymmetry during amidation reactions. Post-synthesis, the absolute configuration can be confirmed via X-ray crystallography of salts formed with chiral resolving agents like (1S)-(+)-camphor-10-sulfonic acid .

Q. Which purification techniques are effective for isolating this compound from reaction mixtures?

Common purification methods include recrystallization using polar solvents (e.g., ethanol/water mixtures) and chromatography (e.g., reverse-phase HPLC). For enantiomerically pure isolates, chiral stationary phases or diastereomeric salt formation (e.g., with camphorsulfonic acid) are recommended to separate (R) and (S) forms .

Q. How can researchers verify the enantiomeric purity of this compound?

Enantiomeric excess (ee) can be determined via chiral HPLC using columns like Chiralpak IA/IB. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) or X-ray crystallography of derivatives (e.g., camphorsulfonate salts) provides definitive confirmation of stereochemical integrity .

Q. What are common functionalization strategies for modifying this compound?

The amino and carboxylic acid groups allow for diverse modifications:

- Amino group: Acylation (e.g., acetylation with acetic anhydride) or protection with Boc (tert-butoxycarbonyl) groups.

- Carboxylic acid: Esterification (e.g., methyl ester formation via methanol/HCl) or coupling to amines for peptide synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

Biocatalytic methods using engineered enzymes (e.g., transaminases or amidases) offer scalable and sustainable routes. For example, enzyme-catalyzed asymmetric amination of α-keto acids (e.g., 2-phenylpropanoic acid derivatives) achieves high enantioselectivity (>99% ee) under mild conditions .

Q. What computational tools predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets like enzymes or receptors. Density functional theory (DFT) calculations assess electronic properties influencing reactivity and binding affinity .

Q. How do structural analogs of this compound impact drug design for neurological disorders?

Derivatives with halogenated phenyl groups (e.g., 3-chlorophenyl) or trifluoromethyl substitutions enhance blood-brain barrier permeability. These analogs are studied as precursors for GABA receptor modulators or dopamine agonists, leveraging the compound’s β-amino acid scaffold .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from impurities or stereochemical variations. Mitigation strategies include:

Q. How does the stereochemistry of this compound influence its metabolic stability?

The (R)-configuration enhances resistance to enzymatic degradation (e.g., by D-amino acid oxidases) compared to the (S)-form. Stability assays in liver microsomes or plasma, paired with LC-MS metabolite profiling, validate this property for pharmacokinetic studies .

Q. What role does this compound play in peptidomimetic drug discovery?

As a non-proteinogenic β-amino acid, it introduces conformational rigidity and protease resistance into peptide chains. Applications include designing inhibitors for proteases (e.g., HIV-1 protease) or integrins, with improved oral bioavailability compared to α-amino acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.